molecular formula C24H18N2O3 B10885033 N-[(1Z)-1-(furan-2-yl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-1-(furan-2-yl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B10885033
M. Wt: 382.4 g/mol
InChI Key: BMEISJYSURBRKC-JWGURIENSA-N
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Description

N~1~-{(Z)-2-(2-FURYL)-1-[(1-NAPHTHYLAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{(Z)-2-(2-FURYL)-1-[(1-NAPHTHYLAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furyl Group: Starting with a furan derivative, the furyl group can be introduced through electrophilic substitution reactions.

    Introduction of the Naphthylamino Group: This step may involve the reaction of a naphthylamine derivative with a suitable carbonyl compound to form the naphthylamino moiety.

    Formation of the Ethenyl Linkage: The ethenyl linkage can be formed through a Wittig reaction or a similar carbon-carbon bond-forming reaction.

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-{(Z)-2-(2-FURYL)-1-[(1-NAPHTHYLAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Used in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N1-{(Z)-2-(2-FURYL)-1-[(1-NAPHTHYLAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-{(Z)-2-(2-FURYL)-1-[(1-PHENYLAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE
  • N~1~-{(Z)-2-(2-THIENYL)-1-[(1-NAPHTHYLAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE

Uniqueness

N~1~-{(Z)-2-(2-FURYL)-1-[(1-NAPHTHYLAMINO)CARBONYL]-1-ETHENYL}BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-(naphthalen-1-ylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H18N2O3/c27-23(18-9-2-1-3-10-18)26-22(16-19-12-7-15-29-19)24(28)25-21-14-6-11-17-8-4-5-13-20(17)21/h1-16H,(H,25,28)(H,26,27)/b22-16-

InChI Key

BMEISJYSURBRKC-JWGURIENSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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